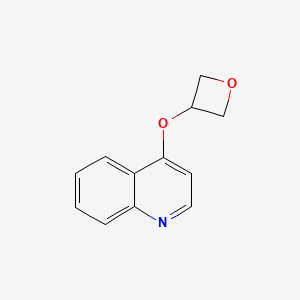

4-(Oxetan-3-yloxy)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry and is widely regarded as a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. orientjchem.orgnih.govnih.govresearchgate.net The structural rigidity and aromatic nature of the quinoline nucleus provide an excellent platform for the spatial orientation of various functional groups, enabling specific interactions with a wide array of biological targets.

The versatility of the quinoline scaffold is demonstrated by its central role in drugs with diverse therapeutic applications. nih.govnih.gov Notable examples include quinine (B1679958) and chloroquine (B1663885) for the treatment of malaria, ciprofloxacin (B1669076) as a broad-spectrum antibiotic, and camptothecin (B557342) derivatives used in cancer chemotherapy. nih.govnih.govwikipedia.org The continued interest in quinoline chemistry is driven by the scaffold's ability to be readily functionalized, allowing chemists to fine-tune the biological and physical properties of the resulting derivatives. researchgate.netijppronline.com Researchers continue to explore new synthetic routes and modifications of the quinoline ring to develop novel agents against various diseases, including cancer, microbial infections, and inflammatory conditions. nih.govnih.gov

Table 1: Examples of Marketed Drugs Featuring the Quinoline Scaffold

| Drug Name | Therapeutic Class | Key Structural Feature |

| Chloroquine | Antimalarial | 4-Aminoquinoline |

| Ciprofloxacin | Antibiotic | Fluoroquinolone |

| Bedaquiline | Antitubercular | Diarylquinoline |

| Cabozantinib | Anticancer | Kinase Inhibitor with Quinoline Core |

| Aripiprazole | Antipsychotic | Quinolinone derivative |

The Oxetane (B1205548) Moiety: Structural Relevance and Research Interest in Molecular Design

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has emerged from a position of academic curiosity to become a valuable and increasingly utilized motif in modern drug discovery. acs.orgnih.gov Its growing popularity is attributed to the unique set of physicochemical properties it can impart to a parent molecule. researchgate.netacs.org The oxetane moiety is a small, polar, and three-dimensional structure that can significantly influence a compound's aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.netresearchgate.net

In molecular design, oxetanes are frequently employed as bioisosteres—substituents that retain similar biological activity to the group they are replacing while offering improved pharmacokinetic properties. researchgate.netdigitellinc.com They have proven to be effective surrogates for often problematic groups like gem-dimethyl and carbonyl functionalities. acs.orgresearchgate.netnih.gov Replacing a carbonyl group with an oxetane, for instance, can maintain hydrogen bonding capabilities while potentially improving metabolic stability and reducing off-target effects. mdpi.com The inherent ring strain of the oxetane influences its conformation and reactivity, which can be strategically exploited in drug design. researchgate.netresearchgate.net The introduction of this sp³-rich, polar scaffold helps to move away from the flat, aromatic structures that have often been associated with poor solubility and metabolic liabilities. acs.org Consequently, numerous drug discovery programs now incorporate oxetane-containing building blocks to optimize lead compounds. nih.govnih.gov

Table 2: Physicochemical Impact of Oxetane Incorporation

| Property | General Effect of Oxetane Moiety | Rationale |

| Aqueous Solubility | Increases | The polar oxygen atom enhances hydrogen bonding with water. acs.orgresearchgate.net |

| Metabolic Stability | Often Improves | Can block sites of metabolism or serve as a less-favored substrate for metabolic enzymes compared to other groups. acs.orgresearchgate.netnih.gov |

| Lipophilicity (LogP/LogD) | Decreases | The polarity of the ether linkage reduces overall lipophilicity. acs.orgresearchgate.net |

| Molecular Conformation | Introduces 3D character | Moves away from planar structures, potentially improving target binding and specificity. nih.govresearchgate.net |

| Amine Basicity (pKa) | Attenuates (when proximal) | The electron-withdrawing nature of the oxetane can lower the pKa of nearby amines. acs.orgnih.gov |

Rationale for Investigating 4-(Oxetan-3-yloxy)quinoline: A Research Perspective on Hybrid Systems

The investigation of this compound is rooted in the principles of molecular hybridization, a strategy that combines two or more pharmacophores to create a single molecule with a potentially superior biological profile. researchgate.netresearchgate.netthesciencein.org This approach aims to harness the advantageous properties of each constituent part, potentially leading to enhanced potency, dual-action mechanisms, or improved drug-like properties that overcome the limitations of the individual components. researchgate.netnih.gov

The specific attachment of the oxetane ring via an ether linkage at the 4-position of the quinoline is a deliberate design choice. This linkage provides a degree of conformational flexibility while leveraging the oxetane's properties to:

Enhance Solubility and Reduce Lipophilicity: The polar oxetane group is expected to improve the aqueous solubility of the otherwise hydrophobic quinoline system, a critical factor for oral bioavailability. acs.org

Improve Metabolic Profile: The oxetane can serve as a "metabolic handle" that directs metabolism in a more predictable way or acts as a metabolically robust alternative to other substituents. nih.gov

Explore New Chemical Space: The introduction of the three-dimensional oxetane ring provides a novel structural vector compared to more traditional flat aromatic substituents, potentially enabling new or improved interactions with biological targets. nih.gov

Recent research into related hybrid structures supports this rationale. For instance, studies on quinoline derivatives bearing oxetane moieties have shown promising antimicrobial and antimycobacterial activity, suggesting that this combination can lead to potent bioactive compounds. nih.govacs.org The investigation of this compound and its analogues is therefore a logical step in the exploration of new chemical entities for therapeutic applications, driven by the synergistic potential of its hybrid design. researchgate.netthesciencein.org

Structure

3D Structure

Properties

IUPAC Name |

4-(oxetan-3-yloxy)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-4-11-10(3-1)12(5-6-13-11)15-9-7-14-8-9/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRLWDNPGMKDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Oxetan 3 Yloxy Quinoline and Its Analogs

Retrosynthetic Analysis of the 4-(Oxetan-3-yloxy)quinoline Architecture

A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. ias.ac.in For this compound (I), the most logical and common disconnection is at the ether bond connecting the oxetane (B1205548) ring to the quinoline (B57606) core.

This primary disconnection (Path A) severs the C4-O bond of the quinoline, leading to two key building blocks: a quinoline precursor activated at the C-4 position, such as 4-haloquinoline (II) or 4-hydroxyquinoline (B1666331) (III), and the oxetan-3-ol (B104164) (IV) building block. The forward reaction, therefore, involves a carbon-oxygen bond formation step, which can be achieved through methods like nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.

An alternative, less common disconnection could involve breaking the C-O bond within the oxetane ring itself, but this is synthetically more challenging and not a standard approach. The primary strategy focuses on the robust and predictable formation of the aryl ether linkage.

Figure 1: Retrosynthetic Disconnection of this compound

Precursor Synthesis and Derivatization Approaches

The success of the total synthesis of this compound hinges on the efficient preparation of its constituent precursors. A variety of well-established and reliable methods exist for the synthesis of both the quinoline nucleus and the oxetan-3-ol moiety.

The quinoline scaffold is a fundamental heterocycle in medicinal chemistry, and numerous classical name reactions have been developed for its construction. researchgate.netiipseries.org These methods allow for the synthesis of a wide array of substituted quinolines, which can then be functionalized at the C-4 position to serve as precursors for this compound.

Pfitzinger Reaction : This reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound (an aldehyde or ketone) in the presence of a strong base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The carboxylic acid group can later be removed via pyrolysis, often with calcium oxide, to yield the desired substituted quinoline. pharmaguideline.com For instance, the reaction of isatin with a ketone under basic conditions first hydrolyzes the isatin to an intermediate keto-acid, which then condenses with the ketone to form an imine/enamine that cyclizes and dehydrates to the final quinoline product. wikipedia.org A study on the synthesis of 8-fluoro-2-methylquinoline (B1339794) derivatives utilized a Pfitzinger reaction between 7-fluoroindoline-2,3-dione and 1-chloropropan-2-one to produce 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid. acs.orgnih.gov

Doebner Reaction : The Doebner reaction provides a route to quinoline-4-carboxylic acids through a three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.orgwikipedia.org This method is an alternative to the Pfitzinger synthesis and is particularly useful for generating diverse substitutions on the quinoline ring based on the chosen aniline and aldehyde. wikipedia.org A recent development has focused on a hydrogen-transfer variant of the Doebner reaction, which improves yields for anilines containing electron-withdrawing groups. acs.org

Combes Quinoline Synthesis : The Combes synthesis produces substituted quinolines from the reaction of an aniline with a β-diketone. pharmaguideline.comwikipedia.org The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to form the quinoline ring. wikipedia.orgslideshare.net This method is particularly effective for preparing 2,4-disubstituted quinolines. wikipedia.org

These classical methods provide access to 4-hydroxyquinolines or quinoline-4-carboxylic acids, which are key intermediates. The 4-hydroxyquinolines can be used directly in some coupling reactions or, more commonly, converted to more reactive 4-haloquinolines (e.g., 4-chloroquinolines) using standard halogenating agents like phosphorus oxychloride (POCl₃).

| Named Reaction | Reactants | Typical Product | Key Features |

|---|---|---|---|

| Pfitzinger Reaction | Isatin + Carbonyl Compound + Base | Quinoline-4-carboxylic acid | Forms C4-carboxy substituted quinolines. wikipedia.orgresearchgate.net |

| Doebner Reaction | Aniline + Aldehyde + Pyruvic Acid | Quinoline-4-carboxylic acid | A versatile three-component reaction. iipseries.orgwikipedia.org |

| Combes Synthesis | Aniline + β-Diketone | Substituted Quinoline | Effective for 2,4-disubstituted quinolines. pharmaguideline.comwikipedia.org |

Oxetan-3-ol is a crucial building block that imparts unique physicochemical properties to the final molecule. atlantis-press.com Its synthesis has been approached through several routes. One concise and efficient method starts from the readily available epichlorohydrin (B41342). atlantis-press.comatlantis-press.comresearchgate.net This multi-step process involves:

Ring-opening of epichlorohydrin with acetic acid, catalyzed by anhydrous iron(III) chloride, to form an acetate-protected chlorohydrin. atlantis-press.com

Protection of the resulting secondary alcohol, for example, as an ethyl vinyl ether. atlantis-press.com

Intramolecular cyclization under basic conditions (e.g., sodium hydroxide), where the alkoxide displaces the chloride to form the strained four-membered oxetane ring. atlantis-press.com

Deprotection of the protecting group to yield the final oxetan-3-ol. atlantis-press.com

Carbon-Oxygen Bond Formation Methodologies at the Quinoline C-4 Position

With both the activated quinoline precursor and oxetan-3-ol in hand, the final key step is the formation of the ether linkage at the C-4 position of the quinoline ring. This is typically accomplished via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is the most direct and widely reported method for synthesizing this compound. The reaction involves the attack of the nucleophilic oxygen of oxetan-3-ol on an electron-deficient quinoline ring bearing a good leaving group, typically a halide (Cl, F), at the C-4 position.

The mechanism proceeds through a two-step addition-elimination pathway, forming a transient, negatively charged Meisenheimer complex. The presence of the ring nitrogen in the quinoline system helps to activate the C-4 position toward nucleophilic attack by stabilizing the intermediate. The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the oxetan-3-ol, thereby increasing its nucleophilicity.

For example, 4-chloroquinolines react with oxetan-3-ol in the presence of potassium carbonate in a solvent like methanol (B129727) or DMSO to form the desired ether linkage. The efficiency of the reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the electronic properties of the quinoline ring. Electron-withdrawing groups on the quinoline ring can further activate the substrate towards SNAr. semanticscholar.org

| Electrophile | Nucleophile | Base/Conditions | Solvent | Product |

|---|---|---|---|---|

| 4-Chloroquinoline (B167314) | Oxetan-3-ol | K₂CO₃ | DMSO/Methanol | This compound |

| 6-Bromo-5-nitroquinoline | Morpholine | Triethylamine, 90-119 °C (Microwave) | Neat | 5-Nitro-6-(morpholin-1-yl)quinoline semanticscholar.org |

| 4-Chloroquinazoline | Aniline | Reflux | n-Butanol | 4-Anilinoquinazoline frontiersin.org |

As an alternative to SNAr, transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Buchwald-Hartwig amination and etherification, have emerged as powerful tools for forming C-N and C-O bonds. scienceopen.comorganic-chemistry.org While more commonly applied to C-N bond formation in quinoline synthesis, the Buchwald-Hartwig C-O cross-coupling (etherification) presents a viable strategy for linking oxetan-3-ol to a 4-haloquinoline or 4-triflyloxyquinoline precursor.

This methodology involves an oxidative addition of the palladium(0) catalyst to the aryl halide (or triflate), followed by coordination of the alcoholate (formed by deprotonating oxetan-3-ol with a strong base), and finally, reductive elimination to yield the desired ether product and regenerate the Pd(0) catalyst. These reactions often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. organic-chemistry.org

While direct examples for the synthesis of this compound via this method are less common in the provided literature than SNAr, the Buchwald-Hartwig reaction offers advantages, such as milder reaction conditions and broader substrate scope, especially for less reactive aryl halides. researchgate.netrsc.org For instance, the synthesis of 1,2-disubstituted 4-quinolones has been achieved through a Buchwald-Hartwig coupling/Michael addition sequence, demonstrating the utility of palladium catalysis in quinoline chemistry. researchgate.netresearchgate.net

Stereoselective Synthesis and Chiral Induction for Oxetane-Substituted Quinolines

The introduction of chirality into oxetane-substituted quinolines is a critical aspect of their synthesis, as stereoisomers can exhibit different biological activities and physical properties. Stereoselective synthesis aims to control the formation of specific stereocenters, particularly on the oxetane ring.

Key strategies for achieving stereoselectivity include:

Asymmetric Cycloadditions: The [2+2] cycloaddition, particularly the Paternò-Büchi reaction between a carbonyl compound and an alkene, is a primary method for constructing the oxetane ring. nih.govbeilstein-journals.org The use of chiral catalysts can render this reaction enantioselective. For instance, a novel hydrogen-bonding chiral iridium photocatalyst has been shown to control the stereochemical outcome of the reaction between quinolones and ketoesters, yielding oxetane products with excellent enantiomeric excess. nih.gov Similarly, chiral Cu(II) complexes have been used in catalytic asymmetric oxetane synthesis from silyl (B83357) enol ethers and trifluoropyruvate, achieving high diastereomeric and enantioselectivity. beilstein-journals.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, enantiopure 1,3-diols can be cyclized to form chiral oxetanes. acs.org The synthesis can start from a chiral precursor, such as (S)-5-pivaloyloxymethyl-2(5H)-furanone, which undergoes a diastereoselective [2+2] photochemical reaction to create a chiral cyclobutane (B1203170) intermediate suitable for conversion into oxetane analogues. researchgate.net

Kinetic Resolution and Desymmetrization: Chiral catalysts can be used to selectively react with one enantiomer of a racemic mixture, leaving the other enriched. While less common for this specific scaffold, desymmetrization of prochiral substrates, such as the intramolecular aldolization of diacetonyloxindoles catalyzed by Cinchona alkaloid-derived primary amines, demonstrates a powerful strategy for creating multiple stereocenters. rsc.org

Intramolecular Cyclization of Chiral Precursors: Stereoselective synthesis of highly substituted oxetanes can be achieved through the intramolecular cyclization of chiral precursors. rsc.orgresearchgate.net For instance, chiral oxirane derivatives can undergo superbase-promoted stereoselective rearrangement to yield chiral oxetanes. researchgate.net Another method involves the intramolecular Michael addition of vinylogous urethane (B1682113) derivatives to form 2,3,4-highly substituted oxetanes stereoselectively. rsc.org

A notable enantioselective synthesis of 3-(N-indolyl)quinolines, which possess both axial and central chirality, has been achieved through a photoredox Minisci-type addition reaction. nih.gov This reaction is catalyzed by a chiral lithium phosphate/Ir-photoredox complex, demonstrating the power of cooperative catalysis to achieve high stereoselectivity. nih.gov While this example creates a C-N bond rather than a C-O-C ether linkage, the principle of using chiral catalysts to control the geometry of substitution on the quinoline ring is directly relevant.

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of quinoline derivatives is a growing field of research, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. researchgate.netijpsjournal.comnih.gov These principles are being applied to classical quinoline syntheses like the Friedländer, Skraup, and Doebner-von Miller reactions. researchgate.netjocpr.commdpi.com

Performing reactions without a solvent offers significant environmental benefits by reducing solvent waste, which is a major contributor to chemical pollution. Several methods for quinoline synthesis have been adapted to solvent-free conditions.

Friedländer Condensation: This reaction, which condenses a 2-aminoaryl ketone or aldehyde with a carbonyl compound containing an α-methylene group, can be efficiently conducted under solvent-free conditions. tandfonline.comrsc.org The use of a catalyst like p-toluenesulphonic acid under solvent-free heating (both conventional and microwave) can produce poly-substituted quinolines rapidly and efficiently. rsc.org Another approach uses a magnetite nanoparticle-supported acidic ionic liquid as a recyclable catalyst at 70°C, which simplifies product isolation and catalyst reuse. tandfonline.com

One-Pot Synthesis: A one-pot, solvent-free synthesis of substituted quinolines has been achieved from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O under microwave irradiation, eliminating the need for both a solvent and a separate catalyst. core.ac.uk Similarly, reacting 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones in the presence of caesium iodide under thermal, solvent-free conditions provides good yields and a simple work-up. researchgate.net

Catalyst-Free Methods: An environmentally friendly protocol for synthesizing functionalized quinolines from imines and styrene (B11656) has been developed that operates under both solvent- and catalyst-free conditions. jocpr.com

Table 1: Comparison of Solvent-Free Methods for Quinoline Synthesis

| Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |

| Friedländer Condensation | 2-Aminoaryl ketone, β-ketoester | Magnetite nanoparticle-supported ionic liquid, 70°C | Catalyst recyclability, clean reaction | tandfonline.com |

| Friedländer Condensation | 2-Aminoaryl ketone, carbonyl compound | p-Toluene sulphonic acid, microwave or conventional heating | Rapid, efficient | rsc.org |

| One-Pot Reaction | o-Nitrobenzaldehyde, enolizable ketone | SnCl₂·2H₂O, microwave irradiation | No solvent or catalyst needed | core.ac.uk |

| Friedel-Crafts type | 2-Aminoacetophenone, ketones | Caesium iodide, thermal | Simple methodology, short reaction times | researchgate.net |

| Catalyst-Free Reaction | Imines, styrene | Thermal | Avoids catalysts and organic solvents | jocpr.com |

Microwave irradiation has become a popular tool in green chemistry for its ability to significantly reduce reaction times, increase yields, and enhance selectivity by providing rapid and uniform heating. researchgate.net

Several quinoline synthesis protocols have been optimized using microwave assistance:

An efficient one-pot synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones is facilitated by microwave irradiation under solvent-free conditions. core.ac.uk

The synthesis of 4-hydroxy-2-quinolinone and its subsequent methylation to 4-methoxy-1-methyl-2-quinolinone derivatives have been achieved in significantly reduced reaction times (minutes versus hours) and with good yields under microwave irradiation compared to conventional heating. semanticscholar.org

Novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines featuring a quinoline fragment have been synthesized via a catalyst-free, one-pot, three-component reaction in DMF under microwave irradiation. nih.gov

The Friedländer condensation can be accelerated under solvent-free conditions using microwave irradiation in the presence of p-toluenesulphonic acid, offering a faster alternative to conventional heating. rsc.org The use of microwaves in conjunction with green solvents like water has also been explored for quinoline synthesis. researchgate.net

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions, which are hallmarks of green chemistry. numberanalytics.com

Oxidative Dehydrogenation: Monoamine oxidase from Pseudomonas putida (PpMAO) has been used for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines with molecular oxygen as the oxidant, achieving excellent yields under mild conditions. rsc.org Similarly, monoamine oxidase (MAO-N) biocatalysts have been effectively used for this aromatization step. nih.gov

Enzymatic Friedländer Condensation: The enzyme α-chymotrypsin has been shown to catalyze the Friedländer condensation between 2-aminoaryl ketones and α-methylene ketones to prepare quinoline derivatives. mdpi.com Conducting this reaction in an ionic liquid aqueous solution resulted in higher catalytic activity, lower required enzyme loading, and lower reaction temperatures compared to using organic solvents. mdpi.com

Site-Selective Oxidation: Enzymes like quinoline 2-oxidoreductase, a molybdenum-containing hydroxylase from Pseudomonas putida, can mediate the site-selective oxidation of the quinoline ring, initiating its microbial degradation. rsc.org While focused on degradation, understanding these enzymatic pathways can inspire synthetic applications.

Avoiding the use of transition metals, which can be toxic, expensive, and difficult to remove from the final product, is a key goal of sustainable synthesis. mdpi.com

Formic Acid Catalysis: Formic acid has been used as an environmentally friendly catalyst for quinoline synthesis, offering mild reaction conditions and reduced waste. ijpsjournal.com

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been employed to catalyze the synthesis of quinolin-4-ones. The proposed mechanism involves the NHC attacking an aldehyde to form a homoenolate intermediate, which then undergoes further reactions and intramolecular cyclization to build the quinolone ring. mdpi.com

Domino Reactions: Metal-free domino reactions provide efficient pathways to complex molecules in a single operation. A cascade Mannich addition reaction using an eco-friendly catalyst has been reported for substituted quinoline synthesis. researchgate.net

Synthesis from N-Oxides: A metal-free approach for synthesizing 3-(iso)quinolinyl 4-chromenones and 3-(iso)quinolinyl 4-quinolones has been developed from (iso)quinoline N-oxides and ynones. nih.gov The reaction proceeds through an intermediate β-diketone followed by intramolecular dehydration. nih.gov

Organocatalytic Acylation: While not a ring-forming reaction, organocatalysts have been developed for the functionalization of related compounds. For instance, N-formylpyrrolidine (FPyr) and trichlorotriazine (B8581814) (TCT) have been used to catalyze the amidation of cinnamic acid derivatives, representing a metal-free alternative for creating amide bonds. beilstein-journals.org

Reactivity and Reaction Mechanisms of 4 Oxetan 3 Yloxy Quinoline

Transformations of the Quinoline (B57606) Core

The quinoline ring system is an aromatic heterocycle where a benzene (B151609) ring is fused to a pyridine (B92270) ring. The electron-withdrawing nature of the nitrogen atom renders the pyridine ring electron-deficient compared to the carbocyclic (benzene) ring. This electronic disparity governs the regioselectivity of various transformations.

In quinoline, electrophilic aromatic substitution (EAS) reactions preferentially occur on the more electron-rich carbocyclic ring. quimicaorganica.org The nitrogen atom deactivates the pyridine portion of the molecule towards electrophilic attack. scribd.com Substitutions typically take place at the C-5 and C-8 positions, a preference explained by the superior stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.org

The presence of the 4-(oxetan-3-yloxy) group, an electron-donating alkoxy substituent, is expected to further activate the quinoline system towards EAS. While the pyridine ring remains generally deactivated, the activating effect of the oxygen atom would reinforce the inherent reactivity of the carbocyclic ring, particularly at the C-5 position (ortho to the substituent).

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on 4-(Oxetan-3-yloxy)quinoline

| Reaction Type | Reagent/Conditions | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-4-(oxetan-3-yloxy)quinoline and 8-Nitro-4-(oxetan-3-yloxy)quinoline |

| Halogenation | Br₂ / FeBr₃ | 5-Bromo-4-(oxetan-3-yloxy)quinoline and 8-Bromo-4-(oxetan-3-yloxy)quinoline |

| Sulfonation | SO₃ / H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on substituted quinolines.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. In an unsubstituted quinoline, nucleophiles typically add to the C-2 or C-4 positions. quimicaorganica.org For this compound, the C-4 position is blocked by the ether linkage. Therefore, nucleophilic addition is expected to occur primarily at the C-2 position. A classic example of such reactivity is the Chichibabin reaction, which involves amination at the C-2 position using sodium amide, followed by rearomatization.

Nucleophilic aromatic substitution can also be achieved, typically requiring a pre-existing leaving group on the ring, which is not present in the parent compound.

The quinoline core of this compound can undergo both oxidation and reduction reactions under appropriate conditions.

Oxidation : The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide derivative. This transformation is typically achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The resulting this compound N-oxide exhibits altered reactivity, particularly in the pyridine ring.

Reduction : The aromatic quinoline system can be reduced to the corresponding tetrahydroquinoline derivative. Catalytic hydrogenation, commonly employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, is an effective method for this transformation. This reaction saturates the pyridine portion of the molecule, converting it into a non-aromatic cyclic amine.

Table 2: Common Oxidation and Reduction Reactions

| Transformation | Reagent/Conditions | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | This compound N-oxide |

Reactivity of the Oxetane (B1205548) Ring

The oxetane ring is a four-membered cyclic ether. Its notable ring strain (approximately 106 kJ/mol) makes it more reactive than larger cyclic ethers like tetrahydrofuran, though generally less reactive than three-membered epoxides. researchgate.net This inherent strain is the driving force for its characteristic ring-opening reactions.

The primary mode of reactivity for the oxetane moiety in this compound is cleavage of the C-O bonds through ring-opening reactions. researchgate.net These reactions can be initiated by both acids and nucleophiles.

Acid-Catalyzed Ring-Opening : In the presence of protic or Lewis acids, the oxygen atom of the oxetane ring becomes protonated or coordinated, respectively. researchgate.net This activation makes the ring highly susceptible to nucleophilic attack. The nucleophile can be the conjugate base of the acid, a solvent molecule, or another added nucleophile. The attack typically occurs at one of the oxetane carbon atoms, leading to a 1,3-difunctionalized propane (B168953) derivative.

Nucleophilic Ring-Opening : Strong nucleophiles can directly attack the oxetane ring, particularly under heating. The reaction proceeds via an SN2 mechanism, resulting in the formation of an alkoxide that is subsequently protonated during workup.

The regioselectivity of the nucleophilic attack depends on steric and electronic factors. In the case of the 3-substituted oxetane ring in the title compound, attack would occur at either the C-2 or C-4 position of the oxetane.

Direct functionalization of the pre-formed oxetane ring in this compound without ring-opening is synthetically challenging and not a common transformation. The stability of the C-H bonds on the oxetane ring makes them relatively inert to many reagents that would not otherwise induce ring-opening.

Most strategies for producing derivatives with modified oxetane moieties rely on building the molecule from pre-functionalized oxetane building blocks. researchgate.net For example, derivatives are often synthesized via nucleophilic substitution reactions using precursors like oxetan-3-ol (B104164) or 3-halooxetanes with a suitable quinoline partner. acs.org Similarly, oxetan-3-one can be used as a starting point for introducing various functionalities at the 3-position before or after attachment to the quinoline core. researchgate.netacs.org Therefore, derivatization is typically a feature of the synthetic strategy rather than a post-synthesis modification of the intact oxetane ring in the final molecule.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is governed by the interplay between the quinoline core and the oxetane substituent. Mechanistic investigations into its key transformations, while not exhaustively detailed in the literature for this specific molecule, can be inferred from studies on analogous 4-alkoxyquinolines and the well-documented reactivity of oxetane rings. Key transformations include reactions at the quinoline nitrogen (oxidation), electrophilic and nucleophilic substitution on the aromatic rings, and ring-opening of the strained oxetane moiety.

Intermediates Identification and Trapping

The elucidation of reaction mechanisms for this compound relies heavily on the identification of transient intermediates. The structure of this compound suggests several possible reactive intermediates depending on the reaction conditions.

Oxetane Ring-Opening Intermediates: The four-membered oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions, which proceed through reactive intermediates. The mechanism involves protonation of the oxetane oxygen, followed by nucleophilic attack. This can lead to the formation of a carbocationic intermediate if the C-O bond cleaves first, or proceed via a concerted SN2 pathway. The resulting product is typically a diol derivative. Trapping these intermediates can be achieved by using specific nucleophiles. For example, in the presence of an acid catalyst, the oxetane ring can be opened by alcohols or thiols, effectively trapping the electrophilic carbon center.

Electrophilic Aromatic Substitution Intermediates: The quinoline ring can undergo electrophilic substitution. Due to the directing effects of the heteroatom and the fused benzene ring, substitution typically occurs at positions 5 and 8. uop.edu.pk These reactions proceed through a classic arenium ion (or sigma complex) intermediate, where the electrophile has added to the ring, temporarily disrupting aromaticity. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. While direct trapping of the arenium ion is challenging due to its high reactivity, its existence is a cornerstone of electrophilic aromatic substitution theory, supported by extensive kinetic and computational studies on related aromatic systems.

Radical Intermediates: In certain reactions, such as those initiated by radical initiators or photochemically, radical intermediates can be formed. For instance, radical abstraction of a hydrogen atom from the quinoline ring or the oxetane moiety could initiate a reaction cascade. The identification of such short-lived species often requires specialized techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Chemical trapping methods, involving the use of radical scavengers like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl), can also be employed to intercept and identify radical intermediates.

A summary of potential intermediates and methods for their investigation is provided below.

| Reaction Type | Potential Intermediate | Identification/Trapping Method |

| Acid-Catalyzed Oxetane Ring-Opening | Protonated Oxetane, Carbocation | Nucleophilic trapping (e.g., with alcohols, thiols), Spectroscopic analysis (NMR) of stable products. |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Kinetic studies, Isotope labeling, Computational modeling (DFT). |

| Radical Reactions | Quinolinyl or Oxetanyl Radical | Electron Paramagnetic Resonance (EPR) Spectroscopy, Chemical trapping with radical scavengers (e.g., TEMPO). |

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound, helping to predict reaction outcomes and optimize conditions. Such studies distinguish between products that are formed fastest (kinetic control) and those that are most stable (thermodynamic control). nih.gov

Kinetic vs. Thermodynamic Control: In many reactions of substituted quinolines, a competition between kinetic and thermodynamic products is possible. For example, in sulfonation, the initial product formed at a lower temperature might be the kinetically favored one, while at higher temperatures, which allow for equilibration, the more stable thermodynamic product will dominate. uop.edu.pk For this compound, reactions on the quinoline ring could exhibit such behavior. Achieving thermodynamic control typically requires reversible reaction conditions and sufficient time to allow the system to reach equilibrium. nih.gov

Computational Studies (DFT): In the absence of extensive experimental kinetic and thermodynamic data for this compound itself, Density Functional Theory (DFT) calculations serve as a powerful predictive tool. scirp.orgekb.eg DFT can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thus predict activation energies and reaction enthalpies. scirp.orgresearchgate.net For example, theoretical studies on quinolin-4-one derivatives have shown that substituents significantly impact the electronic properties and reactivity, with electron-withdrawing groups generally increasing reactivity by lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scirp.org

The table below presents hypothetical DFT-calculated parameters for this compound and related analogues to illustrate the influence of substituents on reactivity. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |

| Quinoline | -6.65 | -1.82 | 4.83 | Moderate |

| 4-Methoxyquinoline | -6.21 | -1.75 | 4.46 | High |

| This compound | -6.35 | -1.78 | 4.57 | High |

| 4-Nitroquinoline | -7.54 | -3.21 | 4.33 | Very High |

Note: The values for this compound are illustrative and based on trends observed in related compounds. Actual experimental or calculated values may differ.

Thermodynamic Analysis of Analogous Reactions: Thermodynamic data from related systems can provide valuable benchmarks. For instance, studies on the hydrogenation/dehydrogenation of alkyl-quinolines, which are explored as potential liquid organic hydrogen carriers (LOHC), offer insights into the thermodynamics of quinoline ring saturation. mdpi.com The reaction enthalpies for these processes are crucial for determining the feasibility of hydrogen storage and release. mdpi.com Similarly, the thermodynamics of reactions involving semiquinone radicals to form superoxide (B77818) have been studied, providing fundamental data on the redox behavior of quinone-type structures. nih.gov These studies establish a framework for understanding the energy changes associated with the key transformations of the quinoline scaffold.

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "4-(Oxetan-3-yloxy)quinoline," both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential to assign all proton and carbon signals unambiguously and to understand the molecule's conformational dynamics.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For "this compound," COSY would reveal correlations between adjacent protons on the quinoline (B57606) ring and within the oxetane (B1205548) ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This is crucial for assigning the carbon signals of the quinoline and oxetane moieties by correlating them with their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. youtube.com This technique is invaluable for connecting the different fragments of the molecule. For instance, an HMBC correlation would be expected between the proton at the 3-position of the oxetane ring (H3') and the carbon at the 4-position of the quinoline ring (C4), confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This provides insight into the molecule's preferred conformation and three-dimensional structure. For example, NOESY could reveal spatial proximity between the oxetane ring protons and the proton at the 5-position of the quinoline ring, which would help define the orientation of the oxetane group relative to the quinoline plane.

The following table represents hypothetical ¹H and ¹³C NMR data based on the known chemical shifts of quinoline and oxetane fragments.

| Atom | Hypothetical ¹H Chemical Shift (δ ppm) | Hypothetical ¹³C Chemical Shift (δ ppm) |

| H-2 | 8.75 (d) | 150.5 |

| H-3 | 7.20 (d) | 121.0 |

| C-4 | - | 162.0 |

| H-5 | 8.10 (d) | 129.5 |

| H-6 | 7.55 (t) | 124.0 |

| H-7 | 7.70 (t) | 129.0 |

| H-8 | 8.20 (d) | 127.0 |

| C-4a | - | 148.0 |

| C-8a | - | 121.5 |

| H-3' (oxetane) | 5.40 (m) | 75.0 |

| H-2'/4' (oxetane) | 4.90 (m) | 74.0 |

Solid-State NMR for Polymorph Characterization or Crystal Structure Refinement

While solution-state NMR provides information on molecules in solution, solid-state NMR (ssNMR) is used to analyze the structure of solid materials. jeol.com Different crystalline forms, or polymorphs, of a drug can have distinct physical properties. Solid-state ¹³C NMR can differentiate between polymorphs because the chemical shifts of carbon atoms are sensitive to the local molecular packing and conformation in the crystal lattice. nih.govnih.gov If "this compound" were found to exist in multiple polymorphic forms, ssNMR would be a key technique for their identification and characterization without dissolving the sample. jeol.com

Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Labeling Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments. core.ac.uk

The fragmentation of quinoline derivatives upon electron impact often involves characteristic losses. researchgate.net For "this compound," the expected fragmentation pathways would likely involve:

Cleavage of the ether bond, leading to fragments corresponding to the quinoline-4-ol cation and the oxetane cation.

Fragmentation of the oxetane ring itself, potentially through the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules.

Ring cleavage of the quinoline system, a common pathway for isoquinoline (B145761) and quinoline alkaloids. nih.gov

Isotope labeling studies, where specific atoms in the molecule are replaced with heavier isotopes (e.g., ¹³C or ¹⁸O), can be used to definitively track the atoms through the fragmentation process, confirming proposed pathways.

| Ion | Hypothetical m/z | Possible Identity |

| [M+H]⁺ | 202.0868 | Protonated parent molecule (C₁₂H₁₁NO₂) |

| [M-C₃H₅O]⁺ | 145.0528 | Fragment from cleavage of the C-O ether bond (Quinolin-4-ol cation) |

| [C₉H₇N]⁺ | 129.0578 | Quinoline radical cation |

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most precise and unambiguous determination of a molecule's solid-state structure. nih.gov This technique maps the electron density of a crystalline sample, revealing the exact positions of atoms in three-dimensional space. For "this compound," a successful crystallographic analysis would provide:

Precise bond lengths, bond angles, and torsion angles. chemmethod.com

The exact conformation of the molecule in the crystal lattice. nih.gov

Information on intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. nih.gov

This data is the gold standard for structural validation and is crucial for understanding structure-property relationships.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Molecular Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. kurouskilab.com These techniques are complementary and probe the vibrational modes of the molecule. core.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For "this compound," characteristic IR bands would include C-H stretching vibrations from the aromatic quinoline ring, C-O-C stretching from the ether linkage, and vibrations associated with the oxetane ring. nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov Raman spectra would provide complementary information, especially for the vibrations of the quinoline ring system.

Analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can yield a detailed assignment of the observed vibrational modes. iosrjournals.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=N, C=C Stretch (Quinoline) | 1650-1450 | IR, Raman |

| C-O-C Asymmetric Stretch | 1275-1200 | IR |

| C-O-C Symmetric Stretch | 1150-1085 | Raman |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

The "this compound" molecule contains a stereocenter at the 3-position of the oxetane ring. If synthesized from an enantiomerically pure starting material, the product will be chiral and optically active. Chiroptical techniques are essential for determining the absolute configuration of such molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. scribd.com This technique is particularly useful for molecules with chromophores (light-absorbing groups) near a stereocenter. The quinoline ring acts as a strong chromophore, and its interaction with the chiral oxetane moiety would produce a characteristic CD spectrum, known as a Cotton effect. biologic.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgbiologic.net The shape of the ORD curve is also related to the stereochemistry of the molecule.

By comparing experimentally obtained CD and ORD spectra with those predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration of the chiral center can be definitively assigned. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to characterizing the electronic distribution and reactivity of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine molecular properties. For quinoline (B57606) derivatives, these methods offer insights into their stability, spectroscopic properties, and reaction tendencies. nih.govnih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govrsc.org It is employed to optimize molecular geometry and calculate key descriptors related to reactivity. semanticscholar.org The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org

Table 1: Illustrative Frontier Orbital Energies for Quinoline and a Derivative (from literature) This table provides example data for related compounds to illustrate the concepts of HOMO, LUMO, and Energy Gap as specific values for 4-(Oxetan-3-yloxy)quinoline were not found in the provided search results.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Quinoline | DFT (B3LYP)/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

| Halogenated Quinoline (Q4F) | DFT | Lower than related compounds | Higher than related compounds | Lower than related compounds | nih.gov |

Note: The reactivity of a molecule can be gauged by the energy difference between the LUMO and HOMO orbitals. wuxiapptec.com A lower energy gap generally correlates with higher chemical reactivity. scirp.org

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), are often more computationally demanding than DFT but can provide highly accurate electronic structure characterizations. ajchem-a.com They are valuable for benchmarking results from other methods and for studying systems where DFT may be less reliable. For molecules like P-iodoanisole, ab initio methods have been successfully used to determine structural characteristics. nih.gov Such high-level calculations for this compound would yield precise information on its geometry, electron distribution, and other fundamental properties.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is critical to its function and interactions. This compound possesses conformational flexibility, primarily around the ether linkage between the quinoline and oxetane (B1205548) rings. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule. nih.gov

This is often achieved by mapping the potential energy surface (PES), where the molecule's energy is calculated as a function of specific dihedral angles. nih.gov For example, a study on 1,2,3,4-tetrahydroquinoline (B108954) computed its conformational landscape to identify the most stable twisted conformer. researchgate.net A similar PES scan for this compound, by systematically rotating the C-O-C-C bond of the ether linkage, would reveal the lowest-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might orient itself when interacting with other molecules or biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in a complex environment like a solvent. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions. nih.gov

For quinoline and its derivatives, MD simulations have been used to study their behavior in various solvents. For instance, simulations have elucidated the extraction mechanism of quinoline from heptane (B126788) using a deep eutectic solvent by analyzing interaction energies and radial distribution functions. nih.govresearchgate.net An MD simulation of this compound in an aqueous environment could reveal how water molecules arrange around the polar oxetane and quinoline moieties, providing information on its solvation and dynamic stability. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating chemical reaction mechanisms. By calculating the energies of reactants, products, and transition states, chemists can map out the most likely reaction pathways. mdpi.com For this compound, this could involve modeling its synthesis, such as the etherification reaction between a 4-hydroxyquinoline (B1666331) and an oxetane derivative, or predicting its metabolic pathways. Computational approaches can help identify key intermediates and calculate activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics that would be difficult to obtain through experimentation alone.

In Silico Prediction of Molecular Interactions for Research Probes

In silico techniques, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are essential in drug discovery and chemical biology for predicting how a molecule might interact with a biological target, such as a protein or enzyme. mdpi.com These methods are used to screen compounds for potential biological activity, making them valuable for assessing molecules like this compound as potential research probes. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. nih.gov Numerous studies have applied these techniques to quinoline derivatives to explore their potential as inhibitors for various targets. nih.govmdpi.com QSAR models correlate the chemical structures of a series of compounds with their biological activities to predict the potency of new molecules. researchgate.net

Table 2: Examples of In Silico Studies on Quinoline Derivatives for Biological Target Interaction

| Quinoline Derivative Class | Biological Target | In Silico Method | Predicted Outcome | Source |

| 4-(2-fluorophenoxy) quinoline derivatives | c-MET kinase | QSAR | Prediction of c-MET kinase inhibition potential | nih.gov |

| Quinolino[3,4-b]quinoxalines | Topoisomerase IIα | Not specified | High activity as Topo IIα inhibitors | nih.gov |

| 7-ethyl-10-hydroxycamptothecin derivatives | Topoisomerase I, BRD4, ABCG2 | Molecular Docking, MD Simulations | Promising binding affinities and drug-likelihood | mdpi.com |

| Sodium salt of 3-(4-methyl-2-oxo-2-H-quinoline-7-yloxy)-3-phenylacrylic acid | Retinoblastoma protein, Cyclin D-1 | Molecular Docking | Favorable docking into protein receptors | nih.gov |

By applying these in silico methods to this compound, researchers could generate hypotheses about its potential biological targets, guiding the design of focused in vitro and in vivo experiments.

Ligand-Protein Docking Studies for Binding Site Exploration

There are currently no publicly available research articles or datasets detailing ligand-protein docking studies specifically for this compound. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. These studies are instrumental in understanding potential binding modes and exploring the active site of a biological target.

While numerous docking studies have been performed on a wide range of quinoline derivatives against various protein targets, the specific interactions and binding site explorations for this compound have not been reported. nih.govnih.govresearchgate.netijprajournal.com Therefore, no data tables detailing specific protein targets, binding affinities, or key amino acid interactions for this compound can be provided.

Pharmacophore Modeling for Design Principles

There is no published research on pharmacophore modeling that specifically focuses on this compound. Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for a molecule to interact with a specific biological target. researchgate.netnih.govfrontiersin.org

Pharmacophore models are often generated from a series of active compounds to guide the design of new, potentially more potent molecules. While pharmacophore models have been developed for various classes of quinoline-based inhibitors targeting different enzymes and receptors, none of these studies have utilized this compound to define or validate a pharmacophore hypothesis. researchgate.netnih.gov As a result, there are no specific pharmacophoric features or design principles derived from this compound to report.

Applications in Chemical Biology Research and Molecular Probe Development

Strategic Design Principles for Investigating Biological Targets

The rational design of molecular probes based on the 4-(Oxetan-3-yloxy)quinoline scaffold is guided by the distinct properties of its constituent parts. The quinoline (B57606) ring system, a fusion of benzene (B151609) and pyridine (B92270) rings, is a well-established pharmacophore found in numerous bioactive compounds. crimsonpublishers.com This "privileged structure" provides a rigid and versatile framework for interacting with a wide array of biological targets, including enzymes like protein kinases, topoisomerases, and DNA methyltransferases, as well as receptors involved in cell signaling. nih.govnih.govmdpi.com The design strategy often involves modifying the quinoline core to enhance binding affinity and selectivity for a specific target. researchgate.net

The incorporation of the oxetan-3-yloxy group at the 4-position is a key design element intended to improve the druglike properties of the quinoline scaffold. Oxetane (B1205548) rings are valued in modern medicinal chemistry for their ability to act as a "metabolic handle" and improve aqueous solubility and metabolic stability without significantly increasing lipophilicity. This enhancement of physicochemical properties is a critical principle in probe design, as it can lead to better cell permeability and bioavailability, allowing for more effective investigation of intracellular targets. nih.gov Therefore, the strategic combination of the target-interacting quinoline core with the property-enhancing oxetane moiety makes this compound an attractive starting point for developing probes to investigate complex biological systems. acs.org

Exploration of Target Engagement Mechanisms in Cellular and In Vitro Systems

Probes derived from the this compound scaffold can be employed to elucidate how small molecules interact with their biological targets within a complex cellular environment. Quinoline derivatives are known to engage with various molecular targets through mechanisms such as the inhibition of tyrosine kinases, tubulin polymerization, and topoisomerases. nih.gov A probe based on this scaffold could be designed to report on its binding to a specific kinase, for example. Target engagement can be monitored by observing a downstream cellular event, such as the inhibition of a signaling pathway or the induction of apoptosis. nih.gov

In vitro, the improved solubility imparted by the oxetane group facilitates the use of these compounds in aqueous buffer systems common to biochemical and biophysical assays. nih.gov Techniques such as fluorescence polarization, surface plasmon resonance, or isothermal titration calorimetry could be used to quantify the binding affinity and kinetics of a this compound-based probe with its purified target protein. In cellular systems, thermal shift assays (CETSA) could be utilized to confirm direct target engagement. The stabilization of the target protein by the probe leads to an increase in its melting temperature, providing direct evidence of interaction inside a living cell.

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and mechanism of action of chemical probes. For the this compound scaffold, SAR exploration would involve systematic modifications at various positions to understand their impact on biological activity.

Key areas for modification include:

The Quinoline Core : Introducing substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at positions 2, 6, 7, or 8 of the quinoline ring can significantly influence target binding and cellular activity. pharmacy180.comnih.gov For instance, a 7-chloro group is often optimal for certain biological activities. pharmacy180.com

The Oxetane Moiety : Replacing the oxetane with other small heterocyclic or acyclic ethers could determine the importance of the ring's specific geometry and polarity for activity and physicochemical properties.

The Ether Linkage : Altering the oxygen linker to a sulfur (thioether) or nitrogen (amine) could probe the role of the ether oxygen in target interaction and affect the molecule's conformational flexibility. lp.edu.ua

These systematic modifications allow researchers to build a comprehensive understanding of how each part of the molecule contributes to its function, leading to the development of highly optimized and selective mechanistic probes. nih.govnanobioletters.com

| Compound | Modification on Quinoline Core | Relative Potency | Key Observation |

|---|---|---|---|

| Parent | None | 1x | Baseline activity of the core scaffold. |

| Derivative A | 7-Chloro | 5x | Electron-withdrawing group at C7 enhances target binding affinity, a common feature in bioactive quinolines. pharmacy180.com |

| Derivative B | 2-Methyl | 0.5x | Steric hindrance near the nitrogen atom may disrupt key interactions with the target. |

| Derivative C | 6-Methoxy | 2x | Electron-donating group at C6 can favorably modulate electronic properties for improved activity. |

| Derivative D | 8-Hydroxy | 3x | Potential for new hydrogen bonding interactions with the target protein. |

Development of Fluorescent Probes and Chemical Tools for Biological Sensing and Imaging

The quinoline scaffold is inherently fluorescent, making it an excellent platform for developing probes for biological imaging and sensing. crimsonpublishers.com These probes are powerful tools for visualizing and tracking biomolecules, ions, and dynamic processes in living cells and organisms with high sensitivity and specificity. crimsonpublishers.comcrimsonpublishers.com Quinoline-based fluorescent probes have been successfully developed for detecting various analytes, including metal ions (e.g., Zn²⁺, Cd²⁺), reactive oxygen species, and specific biomolecules like amyloid-beta aggregates. crimsonpublishers.comresearchgate.netnih.gov The this compound structure can serve as the core fluorophore, which can be further functionalized with specific recognition moieties to create highly selective sensors. The fluorescence signal of such probes often changes (e.g., "turns on" or shifts in wavelength) upon binding to the target analyte, allowing for real-time monitoring. researchgate.netnih.gov

A particularly powerful application of fluorescent probes is in sensing the local microenvironment. Environment-sensitive or solvatochromic dyes exhibit changes in their fluorescence properties (such as emission wavelength and quantum yield) in response to the polarity of their surroundings. nih.gov Probes built on the this compound scaffold can be designed to be environment-sensitive. nih.gov For example, a probe's fluorescence might shift to a longer wavelength (a red shift) as it moves from an aqueous environment to a nonpolar lipid droplet or the hydrophobic binding pocket of a protein. This property is invaluable for studying protein conformational changes, membrane dynamics, and cellular compartmentalization. nih.gov The design of such probes often involves creating a modular structure with domains that can be easily modified to tune the photophysical properties and sensitivity to the environment. nih.govnih.gov

Fluorescent probes derived from this compound are well-suited for studying biomolecular interactions. By labeling a protein or peptide with a quinoline-based probe, researchers can monitor its interactions with other molecules. For instance, the binding of a ligand to a probe-labeled protein could induce a change in the probe's local environment, resulting in a detectable change in fluorescence. This can be used to determine binding affinities and kinetics. Furthermore, these probes are instrumental in fluorescence microscopy, enabling the visualization of a target protein's localization and trafficking within live cells. nih.govillinois.edu Techniques like Förster Resonance Energy Transfer (FRET), using a quinoline probe as a donor or acceptor, can provide information about the proximity of two different biomolecules, making it possible to study protein-protein interactions in real-time. researchgate.net

Role as Scaffolds for Chemical Probe Discovery and Optimization

The this compound structure serves as an excellent starting point, or scaffold, for the discovery and optimization of new chemical probes. nih.gov The concept of "scaffold hopping" can be applied, where the core quinoline structure is systematically modified or replaced to discover new chemical entities with improved properties. nih.govresearchgate.net The quinoline moiety provides a proven pharmacophore that can be decorated with different functional groups, while the oxetane ring offers a reliable way to enhance physicochemical properties. nih.govmdpi.com This modularity allows for the creation of large libraries of related compounds that can be screened for desired activities. nih.govnih.gov High-throughput screening of such libraries, combined with subsequent SAR-guided optimization, can accelerate the development of potent and selective probes for novel biological targets. nih.govmdpi.com

Future Research Directions and Emerging Methodologies

Development of Next-Generation Synthetic Methodologies for Complex Derivatives

The synthesis of quinoline (B57606) derivatives has evolved significantly, moving towards more efficient and atom-economical methods. rsc.org Future research will likely focus on applying and refining these modern strategies to build complex derivatives of the 4-(oxetan-3-yloxy)quinoline scaffold.

Key emerging synthetic strategies include:

Oxidative Annulation: Recent advances have showcased transition metal-catalyzed oxidative annulation as a powerful tool for constructing quinoline rings. mdpi.com Strategies involving C-H bond activation, dehydration coupling, and photocatalytic oxidative cyclization are becoming prominent. mdpi.com For instance, methods using copper or cobalt catalysts to facilitate cyclization between anilines and various coupling partners could be adapted to synthesize quinoline cores already bearing the oxetanyloxy substituent, or to functionalize the quinoline ring of the parent compound. mdpi.com

Multicomponent Reactions (MCRs): MCRs, such as the Povarov, Gewald, and Ugi reactions, offer the ability to construct complex quinoline structures in a single step from multiple starting materials. rsc.org The development of novel MCRs tailored to produce diverse libraries of this compound analogues will be a significant area of research, enabling the rapid generation of compounds for screening. rsc.org

Aryne Chemistry: The use of highly reactive aryne intermediates provides a mild and efficient pathway to form C-O bonds. This methodology has been successfully used to create phenoxy-quinoline derivatives and could be a valuable strategy for synthesizing the core this compound structure itself, potentially by reacting 4-chloroquinoline (B167314) with oxetan-3-ol (B104164) or a related precursor. nih.gov

Flow Chemistry and Automation: Integrating these advanced synthetic strategies with automated flow chemistry systems will enable high-throughput synthesis and optimization of reaction conditions, accelerating the production of novel and complex derivatives for further study.

A critical aspect will be the selective synthesis of the oxetane (B1205548) component and its incorporation. Methodologies for creating substituted oxetanes, often starting from precursors like 3-hydroxyoxetane, will be crucial for generating structural diversity. connectjournals.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and In Situ Analysis

While traditional spectroscopic methods like NMR and IR are essential for final product characterization, the future lies in developing techniques for real-time analysis of reaction dynamics. nih.govscirp.org This allows for a deeper mechanistic understanding and precise process control.

Process Analytical Technology (PAT): The integration of in-line spectroscopic probes (e.g., FT-IR, Raman, NMR) into reaction vessels will be critical. For the synthesis of this compound derivatives, these probes can monitor the consumption of reactants and the formation of intermediates and products in real time, enabling rapid optimization and ensuring reaction safety and reproducibility.

Fluorescence-Based Monitoring: Quinoline moieties are known for their fluorescent properties. crimsonpublishers.comrsc.org This intrinsic characteristic could be harnessed to develop novel reaction monitoring systems. Changes in the fluorescence signature during a reaction could signal the formation of the desired quinoline ring or subsequent functionalization, providing a highly sensitive, non-invasive analytical method. rsc.org For example, quinoline-based fluorescent probes have been designed for the real-time detection of specific ions like copper, demonstrating the principle of using the quinoline scaffold for dynamic sensing. rsc.orgnih.gov

Computational Spectroscopy: The synergy between experimental spectroscopy and theoretical calculations, particularly Density Functional Theory (DFT), is becoming indispensable. nih.govresearchgate.net DFT calculations can predict vibrational (IR, Raman) and NMR spectra for proposed intermediates and transition states, aiding in the interpretation of complex in situ spectral data. researchgate.netrsc.org This combined approach provides a more complete picture of the reaction mechanism.

Table 1: Spectroscopic Techniques for Analysis of Oxetane-Quinoline Derivatives

| Technique | Application | Future Direction | Reference(s) |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of final products and intermediates. | Development of rapid, in-line NMR for real-time reaction monitoring; advanced techniques for studying non-covalent interactions. | nih.govnih.gov |

| FT-IR & FT-Raman Spectroscopy | Identification of functional groups and confirmation of chemical transformations. | Use as Process Analytical Technology (PAT) probes for in situ reaction analysis; coupling with DFT for accurate peak assignment. | nih.govscirp.orgresearchgate.net |

| Fluorescence Spectroscopy | Characterization of photophysical properties; use in bio-imaging applications. | Exploiting intrinsic fluorescence for real-time reaction monitoring; design of probes with large Stokes shifts for reduced self-quenching. | crimsonpublishers.comrsc.orgnih.gov |

| Mass Spectrometry (HRMS) | Accurate mass determination and molecular formula confirmation. | Coupling with liquid chromatography (LC-MS) for identifying byproducts and reaction intermediates in complex mixtures. | nih.govrsc.org |

| X-ray Crystallography | Definitive determination of three-dimensional molecular structure in the solid state. | Analysis of co-crystals to study intermolecular interactions; structural analysis of derivatives to inform rational design. | rsc.orgnih.gov |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of new molecules. springernature.comnih.gov For scaffolds like this compound, these computational tools can dramatically shorten development timelines and guide research toward more promising candidates.

Generative Models for de Novo Design: AI models, such as Generative Adversarial Networks (GANs), can be trained on vast datasets of known chemical structures. azoai.com A specialized model, MedGAN, has already shown success in generating novel, drug-like quinoline scaffolds. azoai.com Such models could be fine-tuned to explore the chemical space around the this compound core, proposing new derivatives with optimized properties. For instance, MedGAN successfully generated 4,831 novel quinolines, demonstrating its power in creating precise molecular structures. azoai.com

Predictive Modeling: ML algorithms can predict a wide range of molecular properties, from physicochemical characteristics like solubility to biological activities and potential toxicity. nih.gov ML models have been developed to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy (93% on an internal validation set), which can guide synthetic efforts. researchgate.net Other models can predict binding affinity to specific protein targets, allowing for virtual screening of thousands of potential derivatives before committing to synthesis. mdpi.com

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even suggest entire synthetic pathways. researchgate.net By analyzing known reactions, these systems can help chemists devise the most efficient routes to novel this compound targets, overcoming synthetic challenges. researchgate.net

Exploration of Novel Biological Interaction Mechanisms with Oxetane-Quinoline Scaffolds

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. bohrium.comnih.gov The addition of the oxetane ring introduces a three-dimensional structural element and modifies properties like solubility and metabolic stability, potentially unlocking novel biological activities.

Target Deconvolution: For derivatives that show interesting activity in phenotypic screens, a major future direction will be identifying their specific molecular targets. Chemoproteomics, which often uses clickable or photo-affinity labeled chemical probes, will be a key methodology. nih.gov

Kinase Inhibition: Many quinoline derivatives are known to be kinase inhibitors, targeting enzymes like c-Met, EGFR, and mTOR by interacting with the ATP-binding cleft. nih.govnih.gov Molecular docking studies have revealed that the quinoline ring often forms crucial π-π stacking interactions with tyrosine residues and hydrogen bonds with backbone residues like methionine. nih.gov Future research will explore how the oxetane-quinoline scaffold fits into these binding sites and whether it can confer novel selectivity profiles against different kinases.